molecular formula C17H13ClFN3O2 B7691711 3-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-N-(4-fluorophenyl)propanamide

3-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-N-(4-fluorophenyl)propanamide

Cat. No.: B7691711
M. Wt: 345.8 g/mol
InChI Key: LFJUNBRYJGOXMH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-N-(4-fluorophenyl)propanamide, also known as CPOP, is a chemical compound that has been extensively researched for its potential use in various scientific applications.

Mechanism of Action

3-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-N-(4-fluorophenyl)propanamide works by binding to copper ions and undergoing a change in its fluorescence properties, which can be detected and quantified. In terms of its anti-cancer properties, this compound has been shown to induce apoptosis (programmed cell death) in cancer cells, possibly through the regulation of certain signaling pathways.
Biochemical and Physiological Effects:
This compound has been found to have low toxicity and good biocompatibility, making it a promising candidate for use in biological systems. It has also been shown to have antioxidant properties, which may contribute to its anti-cancer effects.

Advantages and Limitations for Lab Experiments

One advantage of using 3-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-N-(4-fluorophenyl)propanamide in lab experiments is its high sensitivity and selectivity for copper ions, which allows for accurate detection and quantification. However, its use may be limited by its relatively short half-life and potential interference from other metal ions.

Future Directions

There are several potential future directions for research on 3-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-N-(4-fluorophenyl)propanamide. One area of interest is its use in developing new diagnostic tools for various diseases, particularly those involving copper dysregulation. Additionally, further investigation into its anti-cancer properties and potential mechanisms of action could lead to the development of new cancer therapies. Finally, there is potential for the development of new fluorescent probes based on the structure of this compound for the detection of other metal ions or biomolecules.

Synthesis Methods

The synthesis of 3-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-N-(4-fluorophenyl)propanamide involves the reaction of 4-chlorobenzohydrazide with 4-fluorobenzoyl chloride in the presence of triethylamine and dichloromethane. The resulting product is then treated with 3-chloropropionyl chloride and sodium bicarbonate to obtain this compound.

Scientific Research Applications

3-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-N-(4-fluorophenyl)propanamide has been studied for its potential use as a fluorescent probe for the detection of metal ions, particularly copper ions. It has also been investigated for its anti-cancer properties, with promising results in inhibiting the growth of various cancer cell lines.

Properties

IUPAC Name

3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-(4-fluorophenyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13ClFN3O2/c18-12-3-1-11(2-4-12)17-21-16(24-22-17)10-9-15(23)20-14-7-5-13(19)6-8-14/h1-8H,9-10H2,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFJUNBRYJGOXMH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NOC(=N2)CCC(=O)NC3=CC=C(C=C3)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13ClFN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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